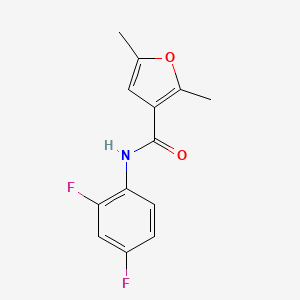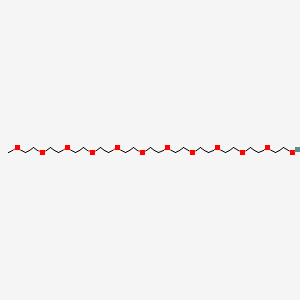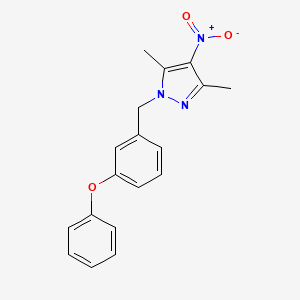
N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fo24 is a chemical compound synthesized through standard procedures by condensing 2-fluorobenzoyl chloride with 2,4-difluoroaniline . It exhibits a high yield of 87% and has the molecular formula C13H8F3N1O1 . Notably, Fo24 stands out as a tri-fluorinated benzamide , contrasting with more common difluorinated and tetra-fluorinated analogues.
Synthesis Analysis
The synthesis of Fo24 involves a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. The resulting compound crystallizes from CH2Cl2 at room temperature .
Molecular Structure Analysis
Chemical Reactions Analysis
Fo24’s primary hydrogen bonds involve 1D amide–amide interactions along the b-axis direction . Additionally, weaker C-H⋯F/O interactions are observed, including a C-F⋯C ring–ring stacking contact .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Properties
- A study synthesized compounds similar to N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide, demonstrating significant cytotoxic activities against various human tumor cell lines. These compounds showed higher cytotoxicity than reference drugs, with some inducing apoptosis in cancer cells (Yamali et al., 2017).
Herbicidal Activity
- This compound derivatives were synthesized and tested for herbicidal activity. The study found certain derivatives, particularly N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide, showing good herbicidal activity against various weeds with excellent crop safety (Ohno et al., 2004).
Photosynthesis-Inhibiting Activity
- Research on a set of compounds including N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamides found that they inhibit photosynthetic electron transport in plants. The compounds were effective in inhibiting photosystem II, suggesting potential applications in agricultural chemistry (Kos et al., 2021).
Inhibition of Fatty Acid Synthesis
- The compound diflufenican, structurally similar to this compound, was shown to inhibit fatty acid synthase in plants. This suggests potential applications of similar compounds as herbicides by targeting fatty acid synthesis in plants (Ashton et al., 1994).
Radioimaging in Cancer Diagnosis
- A related compound was synthesized for potential use as a positron emission tomography tracer for imaging cancer tyrosine kinase, highlighting the potential of similar compounds in cancer diagnosis (Wang et al., 2005).
Antidepressant and Nootropic Agents
- Certain derivatives with similar structures were found to exhibit antidepressant and nootropic activities in dose-dependent manners, suggesting potential CNS (Central Nervous System) applications (Thomas et al., 2016).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-4-3-9(14)6-11(12)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPQFROOJASSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)


![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
